D-erythro-MAPP
Overview
Description
It is primarily known for its role as an inhibitor of alkaline ceramidase, an enzyme involved in the metabolism of ceramide to sphingosine and free fatty acid . By inhibiting this enzyme, D-erythro-MAPP can increase intracellular ceramide levels, which has significant implications for cell signaling and apoptosis .
Mechanism of Action
Target of Action
D-erythro-MAPP is primarily a ceramidase inhibitor . Ceramidases are enzymes that break down ceramide, a lipid molecule that plays a crucial role in cell signaling, particularly in pathways related to cell differentiation, proliferation, and apoptosis .
Mode of Action
This compound selectively inhibits alkaline ceramidase . It does this by binding to the enzyme and preventing it from breaking down ceramide . This inhibition leads to an increase in intracellular ceramide levels .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sphingolipid metabolism pathway . By inhibiting alkaline ceramidase, this compound prevents the
Biochemical Analysis
Biochemical Properties
D-erythro-MAPP interacts with alkaline ceramidase, inhibiting its function with an IC50 value of 1-5 µM . This interaction leads to an increase in endogenous ceramide levels within cells .
Cellular Effects
The increase in ceramide levels caused by this compound can lead to growth suppression and cell cycle arrest . This is due to ceramide’s role as a negative regulator of cell proliferation .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting alkaline ceramidase . This inhibition prevents the breakdown of ceramide to sphingosine, leading to an increase in ceramide levels within cells .
Temporal Effects in Laboratory Settings
This compound has been shown to be active in vitro . Over time, the inhibition of alkaline ceramidase by this compound leads to an increase in ceramide levels, which can result in growth suppression and cell cycle arrest .
Dosage Effects in Animal Models
While specific dosage effects in animal models are not mentioned in the available literature, this compound has been shown to reduce the viability of MCF-7 cells in a dose-dependent manner .
Metabolic Pathways
This compound is involved in sphingolipid metabolism, specifically in the breakdown of ceramide to sphingosine . By inhibiting alkaline ceramidase, this compound prevents this metabolic process, leading to an increase in ceramide levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-erythro-MAPP involves the reaction of myristoyl chloride with (1S,2R)-2-amino-1-phenyl-1-propanol under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound’s synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. This could include the use of automated reactors and advanced purification techniques to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
D-erythro-MAPP primarily undergoes reactions typical of amides and alcohols. These include:
Oxidation: The hydroxyl group can be oxidized to a ketone under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
D-erythro-MAPP has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used as a tool to study ceramide metabolism and its role in cell signaling pathways.
Medicine: Investigated for its potential in cancer therapy, as it can induce apoptosis in cancer cells by inhibiting ceramidase
Industry: Potential applications in the development of new therapeutic agents targeting ceramide metabolism.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-D-erythro-sphingosine (DMS): Another ceramide analog that modulates cellular ceramide levels and induces apoptosis.
Ceranib-2: A ceramidase inhibitor with similar applications in cancer research.
Uniqueness
D-erythro-MAPP is unique in its specificity for alkaline ceramidase and its ability to significantly increase ceramide levels within cells . This specificity makes it a valuable tool for studying ceramide metabolism and its implications in various biological processes .
Properties
IUPAC Name |
N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]tetradecanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-16-19-22(25)24-20(2)23(26)21-17-14-13-15-18-21/h13-15,17-18,20,23,26H,3-12,16,19H2,1-2H3,(H,24,25)/t20-,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAZEWZHIRBZDA-NFBKMPQASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(C)C(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@H](C)[C@H](C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00931906 | |
Record name | N-(1-Hydroxy-1-phenylpropan-2-yl)tetradecanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00931906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60847-25-8, 143492-38-0 | |
Record name | 2-(N-Myristoylamino)-1-phenyl-1-propanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060847258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Erythro-MAPP | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143492380 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(1-Hydroxy-1-phenylpropan-2-yl)tetradecanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00931906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for (1S,2R)-D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol (D-erythro-MAPP)?
A1: this compound functions as an inhibitor of alkaline ceramidase. [, ] By inhibiting this enzyme, this compound prevents the breakdown of ceramide, leading to an increase in intracellular ceramide levels. [, ] This increase in ceramide can then influence various cellular processes, including apoptosis and the modulation of hematopoietic cell fates. []
Q2: What specific cellular responses have been observed with this compound treatment in scientific studies?
A2: In studies using boar spermatozoa, this compound was found to enhance acrosomal exocytosis triggered by calcium and the calcium ionophore A23187. [] This suggests a potential role for ceramide in the intricate signaling pathways governing acrosomal exocytosis during fertilization. Additionally, this compound, in conjunction with tumor necrosis factor (TNF), demonstrated a significant impact on the functional properties of human hematopoietic stem cells. [] The combination led to a reduction in the cells' ability to generate colony-forming cells in long-term cultures, suggesting ceramide's role in modulating hematopoietic cell fate decisions. []
Q3: Are there any studies examining the impact of this compound on vascular function?
A3: While not explicitly investigated, research on diabetic mouse models suggests a potential link between this compound's influence on ceramide pathways and vascular function. [] The study found that sphingomyelinase (SMase), which ultimately increases ceramide levels, induces distinct vascular responses in diabetic mice. [] Although this compound's direct effects weren't assessed in this context, the findings highlight the potential interplay between ceramide modulation and vascular reactivity, particularly in a diabetic setting.
Q4: Does this compound impact other sphingolipid signaling pathways?
A4: Research suggests that this compound's influence might extend beyond just ceramide. A study focusing on the yeast protein Izh2p, a receptor implicated in various cellular functions, revealed that this compound inhibited the protein's effect on iron uptake. [] This, coupled with findings of this compound's influence on sphingoid base levels and dependence on sphingoid base-sensing kinases, suggests a broader impact on sphingolipid signaling pathways. [] This highlights the intricate and interconnected nature of sphingolipid signaling and the potential for this compound to modulate various downstream effects.
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